4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE
Description
4-(3-Oxomorpholin-4-yl)Benzonitrile is a nitrile-substituted aromatic compound featuring a 3-oxomorpholine moiety. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, is modified at the 3-position with a ketone group, imparting electron-withdrawing properties. The benzonitrile core provides a rigid, planar structure conducive to π-π stacking interactions, which are critical in materials science and pharmaceutical applications. However, specific experimental data on its properties or applications remain sparse in publicly available literature.
Properties
CAS No. |
845729-42-2 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-(3-oxomorpholin-4-yl)benzonitrile |
InChI |
InChI=1S/C11H10N2O2/c12-7-9-1-3-10(4-2-9)13-5-6-15-8-11(13)14/h1-4H,5-6,8H2 |
InChI Key |
XYGUMYSLDJVROG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE typically involves the reaction of 4-cyanophenylboronic acid with morpholine under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the coupling of the boronic acid with an aryl halide . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and catalysts may be adjusted to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-(4-carboxyphenyl)-3-oxomorpholine.
Reduction: Formation of 4-(4-cyanophenyl)-3-hydroxymorpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Structural Analogues in Materials Science
A key analogue is 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)Benzonitrile, patented for use in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs) . While both compounds share a benzonitrile backbone, the substituents differ significantly:
The patent compound’s multicyclic structure enhances charge transfer efficiency, a prerequisite for TADF. In contrast, the oxomorpholine group in the target compound may prioritize solubility and hydrogen-bonding interactions over luminescent properties.
Morpholine-Based Derivatives
Morpholine derivatives are widely studied in pharmaceuticals and agrochemicals. For example:
- 4-Morpholinylbenzonitrile : Lacks the 3-keto group, reducing electron-withdrawing capacity. This structural simplicity may limit its utility in high-performance electronics but enhance metabolic stability in drug design.
- 3-Oxomorpholine-containing drugs : Compounds like the kinase inhibitor GDC-0941 incorporate 3-oxomorpholine to improve target binding and pharmacokinetics. The benzonitrile group in the target compound could similarly enhance binding affinity via dipole interactions.
Crystallographic and Computational Insights
Comparative analysis might reveal:
- Intermolecular interactions : The nitrile group could engage in dipole-dipole interactions, while the oxomorpholine’s ketone may form hydrogen bonds, influencing solubility and solid-state packing.
- Planarity : Reduced steric hindrance compared to bulkier analogues (e.g., the patent compound) might favor dense crystal structures, relevant for charge transport in semiconductors.
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